molecular formula C20H23FN4O B5518431 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide

N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-3-fluorobenzamide

Cat. No. B5518431
M. Wt: 354.4 g/mol
InChI Key: DOPOSORRZWGXAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions with diethylamine or its derivatives . For instance, the 4-amino-N-[2(diethylamino)ethyl]benzamide complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of ion-associate or ion-pair complexes . For example, the reaction of sodium tetraphenyl borate with 4-amino-N-[2(diethylamino)ethyl]benzamide and procainamide in deionized water at room temperature resulted in an ion-associate complex .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds such as “1,2-Ethanediamine, N,N-diethyl-” include a molecular weight of 116.2046, a strong ammonia-like odor, and the ability to form a colorless liquid .

Scientific Research Applications

Biomedical Applications

This compound exhibits properties that make it suitable for biomedical applications, particularly in the development of nanocontainers for targeted drug delivery . The compound’s ability to respond to changes in temperature and pH can be harnessed to release drugs at specific sites within the body, such as areas of inflammation or tumors, which often have a different pH or temperature compared to healthy tissue.

Polymer Science

In polymer science, this compound is used to synthesize thermosensitive and pH-sensitive polymers . These polymers can undergo conformational changes in response to external stimuli, which is crucial for creating smart materials that can adapt to environmental changes or for use in controlled drug release systems.

Self-Assembly and Nanotechnology

The self-organization processes of polymers derived from this compound are of great interest in nanotechnology . The ability of these polymers to form various structures at different pH levels and temperatures can lead to the creation of novel nanoassemblies with potential applications in electronics, coatings, and nanomedicine.

Smart Coatings and Surfaces

The compound’s properties allow for the development of smart coatings and surfaces that change their characteristics in response to external stimuli . These could be used for anti-fouling surfaces in marine applications or to create surfaces that change color or texture in response to temperature or pH.

Drug Formulation and Delivery

The compound’s responsiveness to temperature and pH makes it an excellent candidate for creating drug formulations that can improve the stability and efficacy of pharmaceuticals . It can help in designing drug delivery systems that release medication in a controlled manner, enhancing patient compliance and treatment outcomes.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitHistone Deacetylase (HDAC) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.

Mode of Action

As a potential HDAC inhibitor, this compound would interact with its target by binding to the enzyme’s active site, thereby preventing it from removing acetyl groups from histones . This results in a more relaxed chromatin structure, promoting gene transcription and affecting gene expression.

Biochemical Pathways

The inhibition of HDACs affects many biochemical pathways. It can lead to the upregulation of genes that are involved in cell cycle arrest, differentiation, and apoptosis, which are all processes that can slow down or stop the growth of cancer cells .

Pharmacokinetics

A similar compound, sb939, has been found to have high and dose-proportional oral exposures, suggesting good absorption . It also has very good ADME, safety, and pharmaceutical properties . The compound is enriched in tumor tissue when orally dosed to tumor-bearing mice, which may contribute to its potent antitumor activity .

Result of Action

The result of the action of this compound, as a potential HDAC inhibitor, would be the alteration of gene expression in cells. This could lead to effects such as cell cycle arrest, the initiation of differentiation, and the induction of apoptosis . These effects could potentially inhibit the growth of cancer cells.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the behavior of similar compounds . Furthermore, the presence of other substances in the environment, such as binding proteins or competing substrates, could also influence the compound’s action.

Safety and Hazards

Similar compounds such as “Diethylethanolamine” are known to be irritants to the eyes, skin, and respiratory system. They are also flammable and can be explosive under certain conditions .

Future Directions

The future directions for the study and application of such compounds could involve further exploration of their potential uses in the synthesis of new materials with unique properties. Additionally, their potential biological activities could be further investigated for possible applications in pharmaceuticals .

properties

IUPAC Name

N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O/c1-3-24(4-2)12-13-25-18-11-6-5-10-17(18)22-20(25)23-19(26)15-8-7-9-16(21)14-15/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPOSORRZWGXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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